![molecular formula C12H10N2O B2652857 3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one CAS No. 1189749-36-7](/img/structure/B2652857.png)

3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

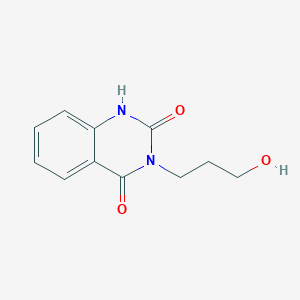

3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.225. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactions

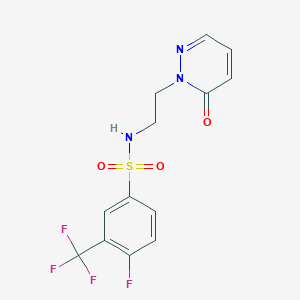

Researchers have developed methods for synthesizing derivatives of 3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one, exploring different substituents and reaction conditions to create compounds with potential biological activities. For instance, Matsuo et al. (1985) synthesized 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones by dehydrative cyclization, noting moderate analgesic activity in some derivatives (Matsuo, Yoshida, Ohta, & Tanaka, 1985). Similarly, Cortés et al. (2007) reported on an efficient synthesis pathway for new derivatives of dibenzo[b,e][1,4]diazepin-1-ones, highlighting their potential as anticonvulsants and treatments for schizophrenia (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).

Pharmacological Potential

Some synthesized compounds exhibited promising pharmacological profiles. Duarte et al. (2007) investigated the antidepressant-like effects of 4-amine derivatives of dibenzocycloheptane, demonstrating significant reductions in immobility time in animal models without causing motor impairment (Duarte, Codeço Martins, Romeiro, & Monteiro de Lima, 2007).

Antiviral Research

Fader et al. (2011) discovered a series of 1,5-dihydrobenzo[b][1,4]diazepine-2,4-dione inhibitors of HIV-1 capsid assembly, identifying compounds with improved antiviral activity through the optimization of the benzodiazepine scaffold (Fader, Bethell, Bonneau, et al., 2011).

Metabolic Studies

In vitro studies by Frigerio et al. (2010) on the metabolism of dibenzo[c,f]-[1,2]diazepine revealed the identification of two metabolites, providing insights into its metabolic pathways and potential pharmacokinetic properties (Frigerio, Negrini, Cappellini, Rotilio, Pascale, & Rossi, 2010).

Material Science Applications

Benzbiria et al. (2020) explored the use of a novel synthesized benzodiazepine as a corrosion inhibitor for copper in saline solutions, demonstrating significant inhibition efficiency and suggesting potential industrial applications (Benzbiria, Echihi, Belghiti, Thoume, Elmakssoudi, Zarrouk, Zertoubi, & Azzi, 2020).

Properties

IUPAC Name |

2,10-dihydro-1H-cyclopenta[b][1,5]benzodiazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12-6-5-9-8(12)7-13-10-3-1-2-4-11(10)14-9/h1-4,7,14H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUHIPHPKLPYCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B2652777.png)

![3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652778.png)

![7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2652783.png)

![4-amino-N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2652791.png)

![3-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2652795.png)

![7-tert-butyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2652797.png)